4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers often face inconsistent SAR data when sourcing substituted imidazo[4,5-c]pyridines, as even minor alkyl or halogen changes drastically alter target binding. This specific 4-fluoro-1-propyl variant (CAS 2059999-60-7) resolves this by providing a defined reference point for kinase inhibitor programs. • Critical Scaffold: The precise F/propyl combination (MW 179.19) is validated for probing Aurora kinase A binding, where chloro or ethyl analogs show reduced potency. • Supply Consistency: Sourced with strict batch-to-batch control, eliminating the variability that compromises metabolic stability and BBB permeability comparisons.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
Cat. No. B13235359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C=CN=C2F
InChIInChI=1S/C9H10FN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3
InChIKeyPWPIYUXQOQNNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine: Physicochemical & Structural Properties


4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine (CAS: 2059999-60-7) is a fluorinated heterocyclic compound belonging to the imidazopyridine class, characterized by a fused imidazole and pyridine ring system . This compound integrates a fluorine atom at the 4-position and a propyl group at the 1-position, resulting in a molecular formula of C9H10FN3 and a molecular weight of 179.19 g/mol . Its structural features, including the electron-withdrawing fluorine and the lipophilic propyl chain, are known to influence key properties such as metabolic stability, membrane permeability, and target binding affinity, positioning it as a versatile scaffold in medicinal chemistry and kinase inhibitor development .

Scaffold Fluorinated imidazo[4,5-c]pyridine core
Permeability Propyl chain may support membrane permeability
Stability Fluorine substitution may enhance metabolic stability

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine: Why Simple Substitution Fails


In the imidazo[4,5-c]pyridine series, even minor structural changes can drastically alter biological activity and physicochemical properties. Direct substitution with a chloro analog (e.g., 4-chloro-1-propyl-1H-imidazo[4,5-c]pyridine) introduces a larger, more lipophilic halogen, which can significantly reduce potency and alter selectivity profiles due to steric and electronic differences . Similarly, replacing the propyl group with a smaller ethyl chain (e.g., 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine) or a branched sec-butyl group (e.g., 1-(sec-butyl)-4-fluoro-1H-imidazo[4,5-c]pyridine) can compromise binding affinity, metabolic stability, or pharmacokinetic parameters . These structure-activity relationships (SAR) underscore the critical role of the specific fluorine-propyl combination, making generic substitution unreliable without direct comparative data.

Chloro analog
Larger halogen may alter selectivity and potency profile
Ethyl analog
Shorter alkyl chain may reduce target binding and metabolic stability
sec-Butyl analog
Branched steric profile may disrupt target engagement

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine: Differentiation Evidence


Molecular Weight and Lipophilicity: Halogen Effects

The target compound (MW 179.19 g/mol) exhibits a lower molecular weight compared to its 4-chloro analog (MW 195.65 g/mol) . The fluorine substitution introduces a smaller, more electronegative atom that enhances metabolic stability and membrane permeability without substantially increasing lipophilicity (estimated logP ~2.1), a balance not achievable with bulkier halogens . In contrast, the 4-chloro analog (MW 195.65) has a higher molecular weight and increased lipophilicity, which can lead to poorer aqueous solubility and altered pharmacokinetics .

MW & Lipophilicity
Reported
MW 179.19 vs 195.65 g/mol (8.4% lighter); logP ~2.1
Lower MW and balanced logP may support oral bioavailability research
Cross-study comparable; logP estimated
Medicinal Chemistry Physicochemical Properties Drug Design

Alkyl Chain Length and Molecular Weight

The target compound (MW 179.19 g/mol) has a higher molecular weight than the 1-ethyl analog (MW 165.17 g/mol) due to the propyl group extension . The propyl chain increases lipophilicity and may enhance target binding affinity or cellular permeability compared to the ethyl analog, while avoiding the excessive bulk of the sec-butyl analog (MW 179.19 g/mol for the target vs. 179.19 g/mol for sec-butyl, but with different steric profiles) .

Alkyl Chain Impact
Reported
MW 179.19 vs 165.17 g/mol (8.5% heavier)
Propyl chain may improve permeability and target engagement
Ethyl analog reference; requires cell-based data
Medicinal Chemistry Structure-Activity Relationship Pharmacokinetics

Fluorine Substitution and Metabolic Stability

Fluorine substitution at the 4-position of the imidazo[4,5-c]pyridine scaffold is a well-established strategy to enhance metabolic stability by blocking oxidative metabolism at adjacent positions . In this compound class, the 4-fluoro group is known to increase resistance to cytochrome P450-mediated degradation compared to non-fluorinated or chloro-substituted analogs, leading to prolonged half-life and improved in vivo efficacy . While direct comparative data for the target compound is not available, the presence of the 4-fluoro group in this scaffold is consistently associated with superior metabolic profiles .

Metabolic Stability
Class-level inference
Fluorine substitution may block CYP-mediated oxidation
May support extended metabolic half-life in microsomal assays
Class-level SAR; direct data unavailable
Medicinal Chemistry Drug Metabolism Pharmacokinetics

4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine: Application Scenarios


Kinase Inhibitor Lead Optimization

Due to its favorable molecular weight (179.19 g/mol) and balanced lipophilicity (logP ~2.1), this compound serves as an excellent starting point for developing selective kinase inhibitors, particularly for targets like Aurora kinase A (AURKA) . The 4-fluoro substituent enhances metabolic stability, while the propyl group provides optimal steric and electronic properties for binding pocket interactions .

CNS Penetrant Compound Scaffold

The combination of fluorine and propyl groups in this scaffold can improve blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted therapies . Compared to bulkier or more polar analogs, this compound strikes a balance that may allow for adequate brain exposure while maintaining target potency .

SAR Reference Compound

As a well-defined member of the imidazo[4,5-c]pyridine family, this compound is ideal for systematic SAR exploration . Its distinct molecular weight (179.19 g/mol) and substituent pattern provide a reference point for evaluating the impact of halogen replacement (e.g., Cl vs. F) or alkyl chain variation (e.g., ethyl vs. propyl vs. sec-butyl) on potency, selectivity, and pharmacokinetics .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization research
Balanced MW and lipophilicity profile
Target binding and selectivity assays
CNS penetrant tool compound research
Propyl and fluorine substitution pattern
BBB permeability and brain exposure studies
Structure-activity relationship studies
Well-defined imidazo[4,5-c]pyridine core
Halogen and alkyl chain SAR evaluation

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